

# Synthesis of 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride: A Technical Guide

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## Compound of Interest

Compound Name: 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride

Cat. No.: B066686

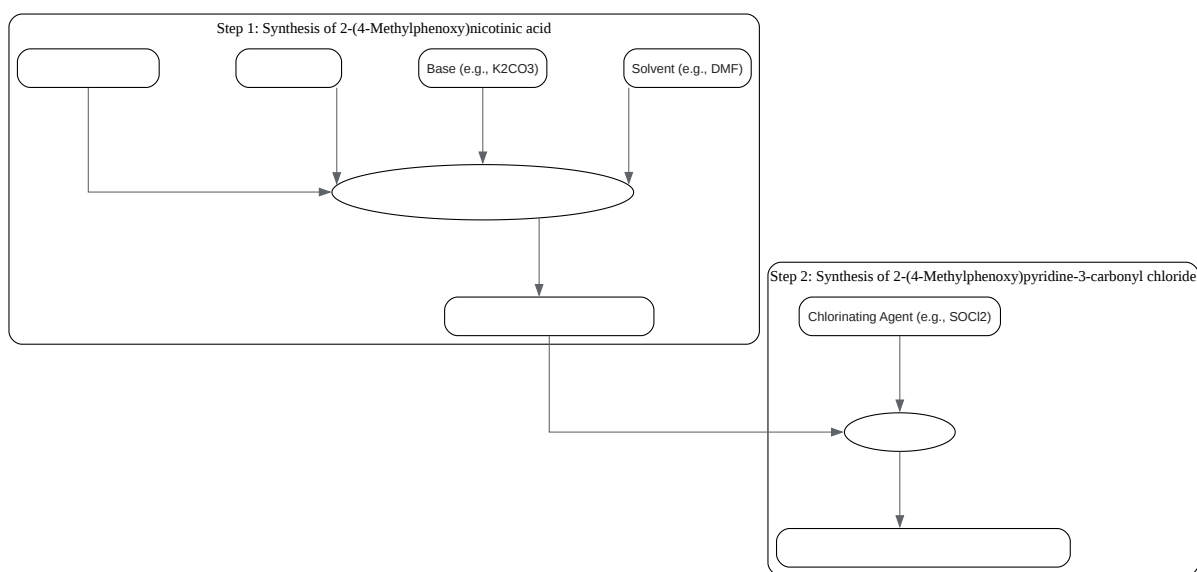
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for **2-(4-Methylphenoxy)pyridine-3-carbonyl chloride**, a molecule of interest in medicinal chemistry and drug development. The synthesis involves a two-step process: the formation of a diaryl ether via a nucleophilic aromatic substitution, followed by the conversion of the resulting carboxylic acid to the target acid chloride. This document details the experimental protocols, relevant data, and logical workflows for this synthesis.

## Synthetic Strategy

The synthesis of **2-(4-Methylphenoxy)pyridine-3-carbonyl chloride** can be logically approached in two primary stages, as outlined in the workflow diagram below. The initial step involves the synthesis of the key intermediate, 2-(4-Methylphenoxy)nicotinic acid. This is followed by the conversion of the carboxylic acid functionality to the desired acid chloride.



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Caption: Synthetic workflow for **2-(4-Methylphenoxy)pyridine-3-carbonyl chloride**.

## Experimental Protocols

The following sections provide detailed experimental procedures for the two key steps in the synthesis. These protocols are based on established chemical transformations analogous to those required for the target molecule.

## Step 1: Synthesis of 2-(4-Methylphenoxy)nicotinic acid

This step involves a nucleophilic aromatic substitution reaction, a variation of the Williamson ether synthesis, between 2-chloronicotinic acid and 4-methylphenol.

Reaction Scheme:

Materials and Reagents:

Reagent/Material	Molecular Weight (g/mol)	Moles (mol)	Mass/Volume
2-Chloronicotinic acid	157.56	1.0 eq	-
4-Methylphenol (p-Cresol)	108.14	1.2 eq	-
Potassium Carbonate (K <sub>2</sub> CO <sub>3</sub> )	138.21	2.5 eq	-
N,N-Dimethylformamide (DMF)	73.09	-	-

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloronicotinic acid (1.0 eq), 4-methylphenol (1.2 eq), and potassium carbonate (2.5 eq).
- Add a suitable volume of anhydrous N,N-dimethylformamide (DMF) to dissolve the reactants.
- Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

- After completion, cool the reaction mixture to room temperature.
- Pour the mixture into water and acidify with a suitable acid (e.g., 2M HCl) to a pH of approximately 3-4.
- The precipitated product, 2-(4-Methylphenoxy)nicotinic acid, is collected by filtration.
- Wash the solid with water and dry under vacuum.
- Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

## Step 2: Synthesis of 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride

This step involves the conversion of the carboxylic acid group of 2-(4-Methylphenoxy)nicotinic acid to an acid chloride using a chlorinating agent such as thionyl chloride.

Reaction Scheme:

Materials and Reagents:

Reagent/Material	Molecular Weight (g/mol )	Moles (mol)	Mass/Volume
2-(4-Methylphenoxy)nicotinic acid	229.23	1.0 eq	-
Thionyl Chloride (SOCl <sub>2</sub> )	118.97	Excess	-
Toluene (optional, as solvent)	92.14	-	-

Procedure:

- In a fume hood, place 2-(4-Methylphenoxy)nicotinic acid (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube.
- Add an excess of thionyl chloride (e.g., 5-10 equivalents) to the flask. A co-solvent such as toluene can also be used.
- Heat the mixture to reflux (approximately 80 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO<sub>2</sub> and HCl).
- After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
- The resulting crude **2-(4-Methylphenoxy)pyridine-3-carbonyl chloride** can be used directly in subsequent reactions or purified by vacuum distillation.

## Data Presentation

The following table summarizes the key quantitative data for the starting materials and the final product.

Compound	Molecular Formula	Molecular Weight (g/mol )	Physical State
2-Chloronicotinic acid	C <sub>6</sub> H <sub>4</sub> ClNO <sub>2</sub>	157.56	Solid
4-Methylphenol	C <sub>7</sub> H <sub>8</sub> O	108.14	Solid
2-(4-Methylphenoxy)nicotinic acid	C <sub>13</sub> H <sub>11</sub> NO <sub>3</sub>	229.23	Solid
2-(4-Methylphenoxy)pyridine-3-carbonyl chloride	C <sub>13</sub> H <sub>10</sub> ClNO <sub>2</sub>	263.68	Solid/Oil

## Signaling Pathways and Logical Relationships

The synthesis of **2-(4-Methylphenoxy)pyridine-3-carbonyl chloride** is a linear process. The logical relationship between the steps is straightforward, with the product of the first reaction

serving as the reactant for the second.



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Caption: Logical progression of the synthesis.

Disclaimer: The experimental protocols provided are based on analogous chemical reactions and should be adapted and optimized for specific laboratory conditions. All procedures should be carried out by trained professionals in a suitable chemical laboratory with appropriate safety precautions.

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